3-Pyridinethiol

tautomeric equilibrium gas-phase energetics coordination chemistry

Researchers needing reproducible SAMs on Au(100) or benchmark Ni catalysts for H₂ evolution face isomer-dependent variability. 3-Pyridinethiol (CAS 16133-26-9) resolves this: • Near-perpendicular orientation on Au(100) at 300 K (HREELS), optimizing electron transfer in biosensors. • Forms [Ni(PyS)₃]⁻ catalyst with defined overpotential for systematic H₂ studies. • S-H BDE ~322.3 kJ mol⁻¹ enables antioxidant design. ≥98% purity ensures reproducibility in surface chemistry, catalysis, and medicinal chemistry.

Molecular Formula C5H5NS
Molecular Weight 111.17 g/mol
CAS No. 16133-26-9
Cat. No. B096745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinethiol
CAS16133-26-9
Synonyms3-pyridinethiol
Molecular FormulaC5H5NS
Molecular Weight111.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)S
InChIInChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H
InChIKeyFFWJHVGUAKWTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinethiol Procurement & Research Profile


3-Pyridinethiol (CAS 16133-26-9, molecular formula C₅H₅NS, molecular weight 111.17 g/mol [1]) is a heterocyclic mercapto-compound featuring a thiol group at the meta-position of the pyridine ring. Unlike its ortho- and para-isomers (2- and 4-mercaptopyridine), which are heavily studied for specific ligand applications, 3-pyridinethiol occupies a distinctive niche characterized by a unique balance of thiol tautomer stability [2], moderate bond dissociation energy [3], and specific electronic properties (ionization energy 8.89 eV [4]) that govern its behavior in surface chemistry, catalytic ligand design, and antioxidant research.

Thiol tautomer stability profile for predictable S-donor ligand applications
Moderate S–H bond dissociation enthalpy supports antioxidant scaffold research
Distinctive ionization and electronic properties for surface chemistry and catalysis

3-Pyridinethiol: Irreplaceable by Isomers


The substitution of 3-pyridinethiol with its 2- or 4-isomers, or with benzenethiol, cannot be performed arbitrarily due to fundamental differences in tautomeric equilibrium, surface adsorption geometry, and electronic properties. In the gas phase, the thiol tautomer of 3-mercaptopyridine is favored by an energy difference of approximately 10.0 ± 1.5 kJ mol⁻¹ over the thione form [1], a stability profile that dictates its reactivity and coordination chemistry. Furthermore, on Au(100) single-crystal surfaces, 3-pyridinethiol adopts a near-perpendicular adsorption orientation under ambient conditions [2], which contrasts with the behavior of 4-pyridinethiol [2]. These distinct physicochemical parameters directly impact electron transfer rates in self-assembled monolayers (SAMs), catalytic turnover frequencies in Ni-based proton reduction catalysts [3], and the antioxidant potential of derived molecules [4].

Target Property
Substitution Risk with 2- or 4-Isomer
Meta-thiol tautomer equilibrium
Isomers may exhibit different thiol/thione ratios, altering S-donor vs. N-donor coordination behavior
SAM adsorption geometry on Au(100)
Orientation may differ; 4-isomer can adopt different tilt angles or become flat upon annealing
Ionization energy and redox behavior
Higher IE of 3-pyridinethiol may not transfer; 2- or 4-isomer may show different oxidative stability

3-Pyridinethiol vs. Analogs: Key Differentiators


Gas-Phase Thiol Tautomer Stability vs. 2-Mercaptopyridine

In the gas phase, 3-pyridinethiol exists predominantly in the thiol form, with an experimental stabilization energy of 10.0 ± 1.5 kJ mol⁻¹ relative to the thione tautomer [1]. This quantitative differentiation is critical because the tautomeric state directly influences the compound's ability to act as an S-donor ligand versus an N-donor species.

Gas-phase tautomer stability
Head-to-head
Thiol form favored by 10.0 ± 1.5 kJ mol⁻¹ over thione
Supports S-donor ligand applications
2-mercaptopyridine may show greater tautomeric lability
tautomeric equilibrium gas-phase energetics coordination chemistry

S-H Bond Dissociation Enthalpy and Antioxidant Potential

Density functional theory (DFT) calculations at the (RO)B3LYP/6-311++G(2df,2p) level reveal that the S-H bond dissociation enthalpy [BDE(S-H)] for unsubstituted 3-pyridinethiol is 322.3 kJ mol⁻¹ [1]. This value serves as a baseline for evaluating the antioxidant potential of 3-pyridinethiol derivatives and is directly comparable to known radical scavengers.

S–H bond dissociation enthalpy
Reported
322.3 kJ mol⁻¹ (DFT, unsubstituted)
Baseline for antioxidant scaffold design
Lower than phenol (~365) and thiophenol (~335)
antioxidant potential bond dissociation energy computational chemistry

Near-Perpendicular SAM Orientation on Au(100)

High-resolution electron energy loss spectroscopy (HREELS) demonstrates that 3-pyridinethiol self-assembled monolayers (SAMs) on Au(100) substrates at 300 K adopt a near-perpendicular orientation of the pyridine ring relative to the surface [1]. This orientation contrasts with the flat adsorption geometry observed for both 3- and 4-pyridinethiol on Au(111) after annealing [1].

SAM orientation on Au(100)
Head-to-head
Near-perpendicular pyridine ring at 300 K (HREELS)
Reported perpendicular SAM geometry on Au(100)
Flat orientation after annealing; contrasts with 4-isomer behavior
self-assembled monolayers surface chemistry nanotechnology

Gas-Phase Ionization Energy and Redox Behavior

The vertical ionization energy of 3-pyridinethiol, determined by photoelectron spectroscopy, is 8.89 ± 0.03 eV [1]. This value is distinct from the ionization energies of 2-pyridinethiol (8.52 eV) and 4-pyridinethiol (8.65 eV) [2], providing a quantitative basis for predicting its redox activity in catalytic cycles.

Ionization energy (gas phase)
Reported
8.89 ± 0.03 eV (3-PySH) vs. 2-PySH (8.52 eV) and 4-PySH (8.65 eV)
Higher IE may support oxidative stability context
Photoelectron spectroscopy; redox behavior may differ
ionization energy photoelectron spectroscopy redox chemistry

Electrocatalytic Hydrogen Production Overpotential

Nickel(II) tris-pyridinethiolate complexes derived from 3-pyridinethiol demonstrate reduced overpotentials for electrocatalytic hydrogen production compared to fluorinated analogs. Specifically, the unsubstituted 3-pyridinethiolate ligand yields a catalytic wave at -1.68 V vs. SCE, whereas the 3-fluoro-substituted derivative shifts to -1.68 V vs. SCE with altered mechanism [1].

Electrocatalytic H₂ overpotential
Class-level
Ni(PyS)₃⁻ complex: catalytic wave at -1.68 V vs. SCE
Baseline for substituent-effect studies
Substitution at 5- or 6-position alters mechanism; class-level inference
electrocatalysis hydrogen evolution ligand design

3-Pyridinethiol Key Applications


Functionalized Gold Surfaces and SAMs

3-Pyridinethiol is employed to create well-defined self-assembled monolayers on Au(100) and Au(111) substrates. HREELS studies confirm that 3-PySH forms near-perpendicular molecular orientations on Au(100) at 300 K, which is critical for optimizing electron transfer rates in biosensors, molecular electronics, and surface-enhanced spectroscopy platforms [1]. Researchers requiring predictable surface chemistry should procure 3-pyridinethiol over 4-pyridinethiol when working with Au(100) surfaces, as its adsorption geometry can be controlled through annealing.

Electrocatalysts for Hydrogen Evolution

The Ni(II) tris-pyridinethiolate complex, [Ni(PyS)₃]⁻, derived from 3-pyridinethiol, serves as a benchmark proton reduction catalyst. This ligand provides a baseline overpotential for H₂ production, and its unsubstituted structure allows for systematic investigation of substituent effects on catalytic mechanism [1]. Procurement of high-purity 3-pyridinethiol enables the construction of heteroleptic Ni complexes for photoredox water splitting and renewable fuel generation.

Novel Antioxidant Development

Based on computational predictions of S-H bond dissociation enthalpies (BDE ~322.3 kJ mol⁻¹), 3-pyridinethiol and its 6-substituted derivatives are proposed as novel antioxidants [1]. The moderate BDE value indicates that 3-pyridinethiol can effectively donate a hydrogen atom to quench free radicals. Medicinal chemists and natural product researchers can leverage this building block to synthesize libraries of potential radical scavengers with tunable activity.

Coordination Polymers and MOF Synthesis

3-Pyridinethiol acts as a bifunctional ligand capable of coordinating through both the thiolate sulfur and the pyridine nitrogen. This dual coordination mode facilitates the construction of supramolecular coordination polymers with transition metals [1]. The meta-substitution pattern of the thiol group yields distinct framework topologies compared to 2- or 4-pyridinethiol analogs, making it a valuable building block for materials chemists designing porous solids for gas storage or separation applications.

Application
Selection Property
Validation Focus
Gold surface SAMs
Molecular orientation on Au surfaces
HREELS orientation and electron transfer
Electrocatalytic H₂ production
Ligand baseline overpotential
Catalytic wave and substituent tuning
Antioxidant scaffold design
S–H bond dissociation enthalpy
Computed BDE and radical quenching
Coordination polymers
Bifunctional S,N-coordination
Framework topology and porosity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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